Acide 2-(1-(tétrahydrofuran-3-carbonyl)pipéridin-4-yl)acétique

Vue d'ensemble

Description

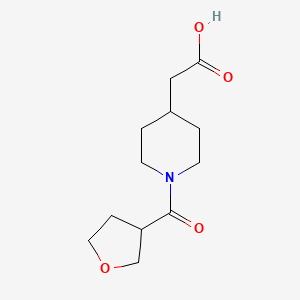

2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Synthèse de composés bioactifs

La partie tétrahydrofurane (THF) de ce composé est d'un intérêt majeur en chimie médicinale car elle est présente dans de nombreuses molécules bioactives. Le système cyclique du THF peut être fonctionnalisé pour créer des pharmacophores variés, qui sont au cœur du développement de nouveaux médicaments avec des applications thérapeutiques potentielles . Par exemple, le noyau THF peut être modifié pour améliorer l'interaction avec les cibles biologiques, telles que les récepteurs ou les enzymes, ce qui conduit à une meilleure efficacité et sélectivité des agents pharmacologiques.

Synthèse organique : Fonctionnalisation des solvants

En chimie synthétique, le THF est couramment utilisé comme solvant. Cependant, le squelette d'éther cyclique du THF est également une cible synthétique précieuse. Des chercheurs ont développé des méthodes pour fonctionnaliser la position α-C–H du THF, ce qui peut conduire à la création de divers dérivés du THF avec des applications potentielles en synthèse organique . Ce composé pourrait servir de précurseur pour la synthèse de dérivés du THF α-fonctionnalisés, qui sont des intermédiaires utiles dans la synthèse de molécules organiques complexes.

Recherche antivirale : Synthèse de dérivés de l'indole

Les dérivés de l'indole, qui présentent des similitudes structurales avec le composé en question, ont montré diverses activités biologiques, y compris des propriétés antivirales . En synthétisant des dérivés de l'indole qui incorporent la partie THF, les chercheurs peuvent explorer de nouveaux agents antiviraux avec des propriétés pharmacocinétiques potentiellement améliorées. Cela pourrait conduire au développement de nouveaux traitements contre les infections virales.

Développement de médicaments anti-inflammatoires

La complexité structurale et la diversité fonctionnelle du composé en font un candidat approprié pour le développement de médicaments anti-inflammatoires. En modifiant les cycles THF et pipéridine, les chercheurs peuvent synthétiser des dérivés qui peuvent agir sur les voies inflammatoires, offrant de nouvelles voies pour le traitement des maladies inflammatoires chroniques .

Exploration d'agents anticancéreux

La capacité à se lier avec une grande affinité à plusieurs récepteurs fait des dérivés de l'indole, et par extension, des composés comme l'acide 2-(1-(tétrahydrofuran-3-carbonyl)pipéridin-4-yl)acétique, des candidats intéressants pour la recherche anticancéreuse . Le composé pourrait être utilisé pour synthétiser des analogues ciblant des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses.

Chimie agricole : Régulateurs de croissance des plantes

L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale bien connue impliquée dans la régulation de la croissance des plantes . En synthétisant des dérivés de l'This compound, les chercheurs peuvent étudier leur potentiel en tant que régulateurs de croissance des plantes, ce qui pourrait avoir des implications importantes pour l'agriculture et l'horticulture.

Chimie analytique : Étalons de référence

En raison de sa structure bien définie, ce composé peut être utilisé comme étalon de référence en chimie analytique. Il peut aider à l'étalonnage des instruments analytiques et servir de référence pour la quantification des composés apparentés dans les tests pharmaceutiques .

Mécanisme D'action

It’s also possible that this compound is used as a building block in the synthesis of more complex molecules, rather than having a direct biological activity itself. For instance, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Activité Biologique

2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid features a piperidine ring substituted with a tetrahydrofuran moiety and an acetic acid side chain. Its molecular formula is , and it has a molecular weight of approximately 239.30 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds related to piperidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, such as the FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to established drugs like bleomycin . This suggests that 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid may have similar potential.

2. Modulation of Neurotransmitter Receptors

Piperidine derivatives are known to modulate various neurotransmitter receptors, including GABA_A receptors. Research indicates that modifications on the piperidine structure can enhance the efficiency of these compounds in activating GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The structural similarity of 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid to these derivatives suggests it may also possess similar modulatory effects.

The mechanisms through which 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid exerts its biological effects are not fully elucidated but may involve:

- Receptor Interaction : The compound's ability to interact with GABA_A receptors could lead to enhanced chloride ion currents, contributing to its anxiolytic and sedative effects.

- Apoptosis Induction : The anticancer activity may be mediated through pathways that promote programmed cell death in malignant cells.

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Study on GABA_A Modulation : In a study involving various piperidine analogs, it was found that certain modifications significantly increased their potency as GABA_A receptor modulators. These findings underscore the importance of structural variations in enhancing biological activity .

- Anticancer Efficacy : Another study highlighted the anticancer properties of a related piperidine derivative, which showed improved cytotoxicity against specific cancer cell lines compared to traditional therapies . This reinforces the potential therapeutic applications for compounds like 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer Activity | Piperidine Derivatives | Induction of apoptosis in cancer cell lines |

| Neurotransmitter Modulation | GABA_A Receptor Modulators | Enhanced chloride ion currents |

| Overall Pharmacological Potential | Various Piperidine Analogues | Significant improvements in therapeutic efficacy |

Propriétés

IUPAC Name |

2-[1-(oxolane-3-carbonyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h9-10H,1-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRAPGYXLQIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.